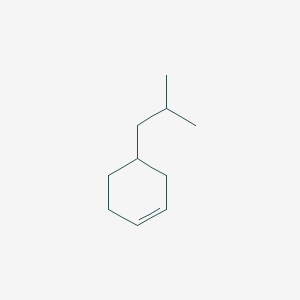
4-(2-Methylpropyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-cyclohexene is a cyclic olefin.
Aplicaciones Científicas De Investigación
Dehydration and Analysis
The dehydration of 2-methyl-1-cyclohexanol, a process related to the production of 4-(2-Methylpropyl)cyclohexene, has been extensively studied as a popular laboratory exercise in organic chemistry. This study involves using gas chromatography and mass spectrometry to identify and quantify products like 4-methyl-1-cyclohexene, highlighting the importance of sensitive analytical techniques in understanding chemical reactions (Friesen & Schretzman, 2011).
Product Formation in Gas-Phase Reactions
Research on the gas-phase reactions of hydroxyl radicals and ozone with β-phellandrene has identified 4-Isopropyl-2-cyclohexen-1-one as a significant product. This finding is crucial for understanding the atmospheric chemistry of hydrocarbons and their reaction products (Hakola et al., 1993).
Polymerization Processes
The cationic polymerization of cyclohexene oxide, a related compound, has been achieved using a combination of benzoyltrimethylgermane and onium salts under UV irradiation. This study offers insights into photopolymerization mechanisms relevant to this compound (Durmaz et al., 2008).
Copolymerization Studies
Research on the copolymerization of ethylene with cyclohexene (a structurally similar molecule to this compound) has revealed notable effects of the cyclopentadienyl and anionic donor ligand on the efficiency of incorporating cyclohexene into the polymer chain. This study highlights the potential for similar reactivity in this compound (Wang et al., 2005).
Biosynthesis of Natural Products
An enzyme-catalyzed [4+2] cycloaddition, forming a cyclohexene ring, has been identified as a key step in the biosynthesis of spinosyn A, a natural insecticide. This research underscores the biological importance of cyclohexene structures, providing context for the relevance of compounds like this compound in natural processes (Kim et al., 2011).
Catalysis and Chemical Transformations
Studies on the allylic oxidation of cyclohexene using molecular oxygen and copper-based catalysts reveal mechanisms that could potentially be applicable to this compound. Such research is vital for understanding the catalytic transformations of cyclic hydrocarbons (Jiang et al., 2010).
Propiedades
Fórmula molecular |
C10H18 |
|---|---|
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h3-4,9-10H,5-8H2,1-2H3 |
Clave InChI |
DIKGWGTXZINODC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CCC=CC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


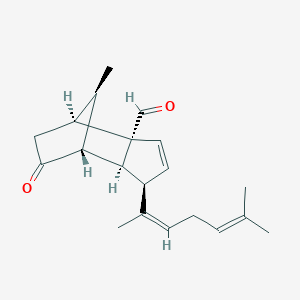
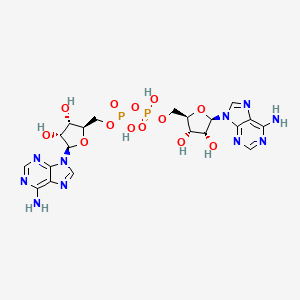
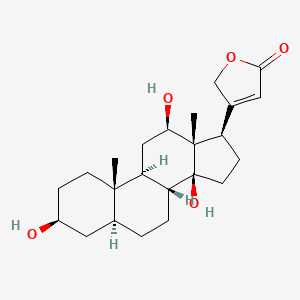
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
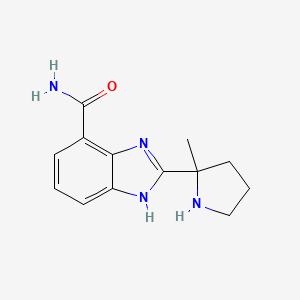
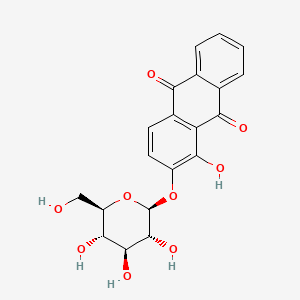
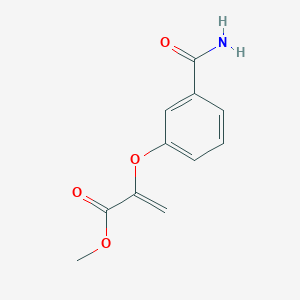
![11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1250525.png)
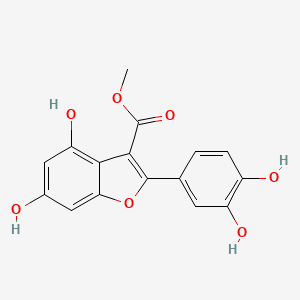
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
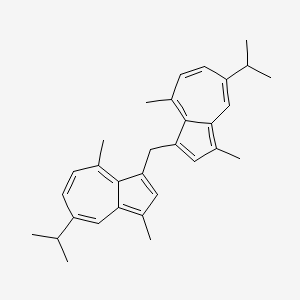
![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1250533.png)

